1-Bromo-2-nitronaphthalene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

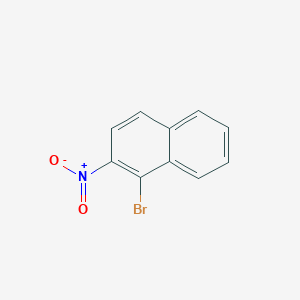

2D Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-nitronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrNO2/c11-10-8-4-2-1-3-7(8)5-6-9(10)12(13)14/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEHBLKHJWCNXKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10409227 | |

| Record name | 1-bromo-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4185-55-1 | |

| Record name | 1-bromo-2-nitronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10409227 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-Bromo-2-nitronaphthalene chemical structure and bonding

An In-Depth Technical Guide to the Chemical Structure and Bonding of 1-Bromo-2-nitronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a disubstituted naphthalene derivative featuring a bromine atom and a nitro group on adjacent carbon atoms of the aromatic core. This guide provides a detailed examination of its molecular structure, the intricacies of its chemical bonding, and the resulting physicochemical properties. We will explore the electronic and steric effects arising from the ortho-positioning of the bromo and nitro substituents, which significantly influence the molecule's reactivity and spectroscopic signature. This document also includes a plausible synthetic pathway and a summary of its key spectral characteristics, offering a comprehensive resource for professionals in organic synthesis and medicinal chemistry.

Molecular Structure and Isomerism

This compound is an organic compound with the chemical formula C₁₀H₆BrNO₂.[1] Its structure consists of a naphthalene bicyclic aromatic system where a bromine atom is attached at the C1 position and a nitro group (NO₂) at the C2 position.

Table 1: Key Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₂ | [1] |

| Molecular Weight | 252.06 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 4185-55-1 | [2] |

| Canonical SMILES | C1=CC=C2C(=C1)C=CC(=C2Br)[O-] | [1] |

The specific arrangement of substituents on the naphthalene core is crucial. Isomers, such as 1-bromo-3-nitronaphthalene, 1-bromo-8-nitronaphthalene, and 1-bromo-6-nitronaphthalene, exist and exhibit distinct physical and chemical properties due to the different electronic and steric environments of the functional groups.[3][4]

Caption: Chemical structure of this compound with atom numbering.

In-Depth Bonding Analysis

The electronic properties and reactivity of this compound are a direct consequence of the interplay between the aromatic naphthalene core and its substituents.

-

Aromatic Naphthalene Core: The ten carbon atoms of the naphthalene rings are sp² hybridized, forming a planar structure. The remaining p-orbitals overlap to create a delocalized π-electron system containing 10 π-electrons, satisfying Hückel's rule for aromaticity (4n+2, where n=2). This delocalization is responsible for the molecule's inherent stability.

-

The Carbon-Bromine (C-Br) Bond: The C1-Br bond is a polar covalent bond due to the higher electronegativity of bromine compared to carbon. The bromine atom acts as a weak deactivator for electrophilic aromatic substitution due to its inductive electron-withdrawing effect, yet it is an ortho, para-director because of its ability to donate lone-pair electron density through resonance.

-

The Nitro Group (NO₂): The nitro group is a powerful electron-withdrawing group, both inductively and through resonance. This significantly reduces the electron density of the naphthalene ring, making it less susceptible to electrophilic attack. The bonding within the nitro group is best described by resonance, where the positive charge resides on the nitrogen atom and the negative charge is delocalized across the two oxygen atoms.

Caption: Synthetic pathway for this compound via nitration.

Expert Rationale and Protocol

The bromine atom on 1-bromonaphthalene directs incoming electrophiles to the ortho (C2) and para (C4) positions. [5]While both products are formed, the regioselectivity can be influenced by reaction conditions.

Experimental Protocol: Nitration of 1-Bromonaphthalene

-

Preparation: In a round-bottom flask cooled in an ice-salt bath (0 to -5 °C), slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture).

-

Reaction: Dissolve 1-bromonaphthalene in a minimal amount of a suitable solvent like glacial acetic acid or dichloromethane. Add this solution dropwise to the stirring nitrating mixture, ensuring the temperature does not exceed 5 °C. The careful control of temperature is critical to minimize the formation of dinitrated byproducts. [6]3. Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Carefully pour the reaction mixture over crushed ice. The crude product will precipitate out of the aqueous solution.

-

Purification: Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove residual acid. The crude product can then be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.

Spectroscopic Validation

The structure of this compound can be unequivocally confirmed through a combination of spectroscopic techniques. The data below are predicted values based on typical spectroscopic data for similar compounds. [7] Table 2: Predicted Spectroscopic Data for this compound

| Technique | Characteristic Features |

| ¹H NMR | Six distinct signals in the aromatic region (approx. 7.5-8.5 ppm). Protons closer to the electron-withdrawing NO₂ group will be shifted downfield. Complex splitting patterns (doublets, triplets, or multiplets) will be observed due to spin-spin coupling between adjacent protons. |

| ¹³C NMR | Ten signals for the ten unique carbon atoms. The carbon attached to the bromine (C1) and the carbon attached to the nitro group (C2) will have characteristic chemical shifts. The other eight aromatic carbons will appear in the typical range of ~120-135 ppm. |

| IR Spectroscopy | - Strong asymmetric N-O stretch: ~1520-1560 cm⁻¹- Strong symmetric N-O stretch: ~1340-1380 cm⁻¹- C-Br stretch: ~500-600 cm⁻¹- Aromatic C=C stretching: ~1450-1600 cm⁻¹ |

| Mass Spectrometry (EI) | - Molecular ion (M⁺) peak showing a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in ~1:1 abundance), resulting in two peaks at m/z 251 and 253.- Fragmentation may involve the loss of NO₂ (m/z 46) or Br (m/z 79/81). |

Applications in Research and Development

This compound serves as a versatile intermediate in organic synthesis.

-

Cross-Coupling Reactions: The C-Br bond can participate in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds. [7]* Synthesis of Amines: The nitro group can be readily reduced to an amino group (NH₂), yielding 1-bromo-2-aminonaphthalene. This amine can then be used to construct more complex molecules, including potential pharmaceutical agents.

-

Nucleophilic Aromatic Substitution: The presence of the ortho-nitro group activates the C-Br bond towards nucleophilic attack, allowing for the introduction of various nucleophiles at the C1 position.

The unique electronic and steric properties of this compound make it a valuable building block for the synthesis of complex polycyclic aromatic compounds used in materials science and as scaffolds in drug discovery.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5181832, this compound.

- SciTePress (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4147515, Naphthalene, 1-bromo-8-nitro-.

- Organic Syntheses (n.d.). Naphthalene, 1-bromo-.

- Study.com (n.d.). Nitronaphthalene reacted with Br₂, FeBr₃ yields 1-bromo-5-nitronaphthelene, what is the mechanism for this reaction?.

- Wikipedia (n.d.). 1-Bromonaphthalene.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53485665, 1-Bromo-6-nitronaphthalene.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 348403, 1-Bromo-3-nitronaphthalene.

- NIST (n.d.). Benzene, 1-bromo-2-nitro-.

- ResearchGate (n.d.). Selective bromination of 1-bromonaphthalene: Efficient synthesis of bromonaphthalene derivatives.

- PrepChem.com (n.d.). Preparation of 1-nitronaphthalene.

- MDPI (2022). On the Dynamics of the Carbon–Bromine Bond Dissociation in the 1-Bromo-2-Methylnaphthalene Radical Anion.

Sources

- 1. This compound | C10H6BrNO2 | CID 5181832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 4185-55-1 [chemicalbook.com]

- 3. Naphthalene, 1-bromo-8-nitro- | C10H6BrNO2 | CID 4147515 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 1-Bromo-6-nitronaphthalene | C10H6BrNO2 | CID 53485665 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromonaphthalene - Wikipedia [en.wikipedia.org]

- 6. prepchem.com [prepchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

1-Bromo-2-nitronaphthalene CAS number 4185-55-1

An In-Depth Technical Guide to 1-Bromo-2-nitronaphthalene (CAS: 4185-55-1): Synthesis, Reactivity, and Applications

Introduction

This compound is a highly functionalized aromatic compound that serves as a pivotal intermediate in synthetic organic chemistry. Its rigid naphthalene framework, substituted with two electronically distinct and synthetically versatile groups—a bromine atom and a nitro group—makes it a valuable building block for the construction of complex molecular architectures. The strategic ortho-positioning of these substituents creates a unique electronic environment that dictates its reactivity, rendering it particularly useful in modern catalytic cross-coupling and nucleophilic substitution reactions. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals, detailing the synthesis, core reactivity, key applications, and safety protocols associated with this compound, grounded in mechanistic principles and field-proven methodologies.

Physicochemical Properties & Spectral Characterization

This compound is typically encountered as a stable, solid compound under standard laboratory conditions. A thorough understanding of its physical and spectral properties is fundamental for its correct identification, handling, and use in subsequent reactions.

Physical and Chemical Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 4185-55-1 | [1][2] |

| Molecular Formula | C₁₀H₆BrNO₂ | [2][3] |

| Molecular Weight | 252.07 g/mol | [2] |

| Appearance | Solid | |

| Melting Point | 98-99 °C | |

| Boiling Point | 338.1 ± 15.0 °C at 760 mmHg | |

| Purity | Typically ≥98% | |

| Storage | Store at room temperature, sealed in a dry place. | [4] |

Spectral Data Interpretation

| Technique | Expected Characteristics |

| ¹H NMR | The spectrum will exhibit complex multiplets in the aromatic region (approx. 7.5-8.6 ppm). The protons on the nitrated ring will be shifted downfield due to the electron-withdrawing effect of the nitro group. Protons ortho and peri to the bromine and nitro groups will show the most significant shifts and distinct coupling patterns. |

| ¹³C NMR | The spectrum will display 10 distinct signals for the naphthalene carbons. The carbon atoms directly attached to the bromine (C1) and the nitro group (C2) will be significantly influenced, with the C-NO₂ signal appearing further downfield. |

| Infrared (IR) | Strong, characteristic absorption bands for the nitro group will be prominent, typically appearing as asymmetric and symmetric stretches around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H stretching will be observed above 3000 cm⁻¹, and C-Br stretching will appear in the fingerprint region (< 700 cm⁻¹). |

| Mass Spec. (MS) | The molecular ion peak (M⁺) will show a characteristic isotopic pattern for bromine, with two peaks of nearly equal intensity at m/z 251 and 253. Common fragmentation patterns would include the loss of NO₂ (m/z 205, 207) and Br (m/z 172). |

Synthesis and Purification

The most direct and common method for synthesizing this compound is the electrophilic nitration of 1-bromonaphthalene.[3] The rationale for this approach lies in the directing effects of the bromine substituent.

Primary Synthetic Route: Electrophilic Nitration of 1-Bromonaphthalene

Causality of Experimental Choice: Bromine is an ortho-, para-directing, yet deactivating, group in electrophilic aromatic substitution. When 1-bromonaphthalene is subjected to nitration, the incoming electrophile (NO₂⁺) is directed to the C2 (ortho) and C4 (para) positions of the same ring. This results in a mixture of this compound and 1-bromo-4-nitronaphthalene, which must then be separated.[3]

Experimental Protocol: Nitration of 1-Bromonaphthalene

-

Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄, 2.0 eq) to 0 °C in an ice-water bath.

-

Nitrating Mixture: Slowly add concentrated nitric acid (HNO₃, 1.1 eq) dropwise to the sulfuric acid while maintaining the temperature below 10 °C.

-

Substrate Addition: Dissolve 1-bromonaphthalene (1.0 eq) in a minimal amount of a suitable solvent like dichloromethane or use it neat if liquid. Add this solution dropwise to the cold nitrating mixture.

-

Reaction: Allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the starting material is consumed, pour the reaction mixture slowly over crushed ice. A solid precipitate will form.

-

Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral. The crude product is a mixture of isomers. Separation is typically achieved by fractional crystallization from ethanol or by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

Core Reactivity and Mechanistic Rationale

The synthetic utility of this compound stems from the electronically opposing nature of its substituents.

-

The Nitro Group (—NO₂): As a powerful electron-withdrawing group, it deactivates the naphthalene ring towards electrophilic attack but strongly activates it for nucleophilic aromatic substitution (SNAr) by stabilizing the negatively charged intermediate.

-

The Bromo Group (—Br): The C1-Br bond is the primary reactive site for two major classes of reactions: palladium-catalyzed cross-couplings and nucleophilic aromatic substitution, where it serves as an excellent leaving group.

Key Synthetic Applications & Protocols

This compound is a precursor to a wide array of substituted naphthalenes, which are prevalent scaffolds in pharmaceuticals and advanced materials.[3][7]

Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds by coupling an organohalide with an organoboron species, catalyzed by a palladium complex.[8][9] Using this compound allows for the synthesis of 1-aryl-2-nitronaphthalene derivatives, which can be further modified, for instance, by reducing the nitro group to an amine.

Protocol: Suzuki-Miyaura Coupling of this compound

-

Setup: To an oven-dried Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), potassium carbonate (K₂CO₃, 2.5 eq), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.03 eq).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.

-

Solvent Addition: Add a degassed mixture of toluene and water (e.g., 4:1 v/v) via syringe.

-

Reaction: Heat the mixture to 90-100 °C and stir vigorously for 6-12 hours. Monitor the reaction by TLC.

-

Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purification: Purify the crude residue by flash column chromatography on silica gel.

Buchwald-Hartwig Amination: C-N Bond Formation

This palladium-catalyzed cross-coupling reaction is one of the most powerful methods for constructing C-N bonds, enabling the synthesis of aryl amines from aryl halides.[10][11][12] This is particularly valuable in drug development, where the arylamine moiety is a common pharmacophore.

Protocol: Buchwald-Hartwig Amination of this compound

-

Setup: In a glovebox, charge an oven-dried vial with a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable phosphine ligand (e.g., XPhos, 0.08 eq), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 eq).

-

Reagent Addition: Add this compound (1.0 eq) and the desired primary or secondary amine (1.2 eq).

-

Solvent: Add anhydrous, degassed toluene or dioxane.

-

Reaction: Seal the vial and heat to 80-110 °C. Stir until the starting material is consumed as indicated by TLC or LC-MS analysis.

-

Work-up: Cool the reaction, quench carefully with saturated aqueous ammonium chloride (NH₄Cl), and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

-

Purification: Purify the product by flash column chromatography.

Nucleophilic Aromatic Substitution (SNAr)

The strong electron-withdrawing nitro group at the C2 position sufficiently activates the C1 position for direct nucleophilic attack, allowing the displacement of the bromide ion. This reaction proceeds via a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[13][14]

Safety, Handling, and Disposal

This compound must be handled with appropriate caution, following standard laboratory safety procedures.

| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | GHS07 | Warning | H302: Harmful if swallowed |

| Skin Irritation | GHS07 | Warning | H315: Causes skin irritation |

| Eye Irritation | GHS07 | Warning | H319: Causes serious eye irritation |

| STOT-SE | GHS07 | Warning | H335: May cause respiratory irritation |

Source: Sigma-Aldrich

-

Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.[15]

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust.[16][17]

-

Handling: Avoid creating dust. Do not get in eyes, on skin, or on clothing. Wash hands thoroughly after handling.[16]

-

Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and strong bases.[15][16]

-

First Aid:

-

Inhalation: Remove to fresh air. Seek medical attention if symptoms occur.[15][16]

-

Skin Contact: Wash off immediately with plenty of soap and water. Remove contaminated clothing.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center.[16]

-

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound stands out as a strategically designed synthetic intermediate. The interplay between its bromo and nitro substituents provides a robust platform for engaging in some of modern organic chemistry's most powerful transformations, including Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution. Its accessibility and predictable reactivity make it an indispensable tool for medicinal chemists and material scientists aiming to construct complex, functionalized naphthalene-based molecules. A firm grasp of its synthesis, mechanistic behavior, and handling requirements is crucial for leveraging its full synthetic potential safely and effectively.

References

- This compound | C10H6BrNO2 | CID 5181832. PubChem, NIH. [Link]

- Synthesis of 1-Nitronaphthalene under Homogeneous Conditions. SciTePress. [Link]

- Buchwald–Hartwig amin

- Buchwald-Hartwig Amin

- Nitronaphthalene reacted with Br₂, FeBr₃ yields 1-bromo-5-nitronaphthelene, what is the mechanism for this reaction? Homework.Study.com. [Link]

- Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

- Nucleophilic arom

- Naphthalene, 1-bromo- - Organic Syntheses Procedure. Organic Syntheses. [Link]

- 1-Nitronaphthalene | C10H7NO2 | CID 6849. PubChem, NIH. [Link]

- 1-Bromonaphthalene | C10H7Br | CID 7001. PubChem, NIH. [Link]

- Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]

- How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.

- Suzuki reaction. Wikipedia. [Link]

- Nucleophilic aromatic substitution I (video). Khan Academy. [Link]

- Nucleophilic Aromatic Substitution. Chemistry Steps. [Link]

- The Buchwald-Hartwig Amin

- Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

- Suzuki Coupling. Organic Chemistry Portal. [Link]

- 16.7: Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]

- Suzuki Coupling. YouTube. [Link]

Sources

- 1. This compound | 4185-55-1 [chemicalbook.com]

- 2. This compound | C10H6BrNO2 | CID 5181832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. 4185-55-1|this compound|BLD Pharm [bldpharm.com]

- 5. 1-Nitronaphthalene | C10H7NO2 | CID 6849 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1-Bromonaphthalene | C10H7Br | CID 7001 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 13. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. synquestlabs.com [synquestlabs.com]

- 16. fishersci.com [fishersci.com]

- 17. WERCS Studio - Application Error [assets.thermofisher.com]

1-Bromo-2-nitronaphthalene molecular weight

An In-depth Technical Guide to 1-Bromo-2-nitronaphthalene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a key bifunctional aromatic compound that serves as a versatile intermediate in organic synthesis and medicinal chemistry. Its naphthalene core, a privileged scaffold in numerous pharmaceuticals, is strategically functionalized with a nitro group and a bromine atom, offering orthogonal chemical reactivity.[1] The nitro moiety can be readily transformed into an amino group, a common pharmacophore, or utilized for its electron-withdrawing properties.[2] The bromine atom provides a reactive handle for a variety of cross-coupling reactions, enabling the construction of complex molecular architectures.[3] This guide provides a comprehensive overview of this compound, detailing its physicochemical properties, a robust synthetic protocol with mechanistic insights, its strategic applications in drug development, and essential safety guidelines.

Physicochemical and Spectroscopic Profile

The fundamental properties of this compound are critical for its application in experimental design. Its molecular weight and physical characteristics dictate reaction stoichiometry, solvent selection, and purification methods.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₀H₆BrNO₂ | PubChem[4] |

| Molecular Weight | 252.06 g/mol | PubChem, ChemicalBook[4][5] |

| CAS Number | 4185-55-1 | PubChem, ChemicalBook[4][5] |

| Appearance | Pale yellow solid (typical) | N/A |

| Melting Point | 98-99 °C | ChemicalBook[5] |

| Boiling Point | 338.1±15.0 °C (Predicted) | ChemicalBook[5] |

| Density | 1.662±0.06 g/cm³ (Predicted) | ChemicalBook[5] |

| IUPAC Name | This compound | PubChem[4] |

Spectroscopic Characterization Insights

-

¹H NMR: The proton NMR spectrum is expected to show six distinct aromatic proton signals, each integrating to one proton, in the characteristic downfield region (typically 7.5-8.5 ppm). The coupling patterns (doublets, triplets, and doublet of doublets) would be complex due to the fused ring system and would allow for unambiguous assignment of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will display ten signals corresponding to the ten carbon atoms of the naphthalene core. The carbons directly attached to the electron-withdrawing bromine and nitro groups (C1 and C2) would be significantly shifted.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit strong characteristic absorption bands for the nitro group (N-O asymmetric and symmetric stretching) at approximately 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively. Aromatic C-H and C=C stretching vibrations will also be present.

-

Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ and [M+2]⁺ due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Synthesis and Mechanistic Rationale

The most common and logical approach to synthesizing this compound is through the electrophilic nitration of 1-bromonaphthalene. This pathway is governed by the principles of electrophilic aromatic substitution on a deactivated, but directed, ring system.

Causality Behind the Experimental Choice

The bromine atom on the naphthalene ring is a deactivating group, yet it acts as an ortho-, para- director for incoming electrophiles. When nitrating 1-bromonaphthalene, the electrophile (NO₂⁺) is directed to the C2 (ortho) and C4 (para) positions. This regioselectivity results in a mixture of this compound and 1-bromo-4-nitronaphthalene, which must be separated during purification. Careful control of reaction conditions, particularly temperature, is crucial to prevent over-nitration and ensure a manageable product ratio.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Objective: To synthesize this compound via nitration of 1-bromonaphthalene.

Materials:

-

1-bromonaphthalene

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Concentrated Nitric Acid (HNO₃, 70%)

-

Dichloromethane (DCM)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Hexane/Ethyl Acetate solvent system

Procedure:

-

Preparation of Nitrating Mixture: In a flask submerged in an ice-salt bath (0 to -5 °C), slowly add concentrated nitric acid dropwise to a stirred volume of concentrated sulfuric acid. Maintain the temperature below 10 °C throughout the addition.

-

Reaction Setup: Dissolve 1-bromonaphthalene in a minimal amount of a suitable solvent like dichloromethane in a separate three-neck flask equipped with a stirrer, thermometer, and dropping funnel. Cool this solution to 0 °C in an ice bath.

-

Nitration: Add the pre-cooled nitrating mixture dropwise to the solution of 1-bromonaphthalene. The rate of addition should be controlled to maintain the internal reaction temperature between 0 and 5 °C.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for 1-2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Once the reaction is complete, carefully pour the reaction mixture over a large volume of crushed ice. A precipitate (the crude product mixture) should form.

-

Extraction: Extract the product from the aqueous mixture with dichloromethane (3x).

-

Neutralization and Drying: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude solid.

-

Purification: Purify the crude mixture of isomers using column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient. The different polarities of the 2-nitro and 4-nitro isomers will allow for their separation. Alternatively, fractional recrystallization may be employed.

-

Characterization: Confirm the identity and purity of the isolated this compound using NMR, IR, and melting point analysis.

A Versatile Scaffold in Medicinal Chemistry

The true value of this compound lies in its capacity as a synthetic building block, where its two functional groups can be manipulated independently to generate a library of complex derivatives. The naphthalene core itself is a well-established feature in many FDA-approved drugs.[1]

Caption: Synthetic utility of this compound.

-

The Bromo Group as a Synthetic Handle: The C-Br bond is a prime site for transition metal-catalyzed cross-coupling reactions. This allows for the precise and efficient formation of new carbon-carbon (e.g., Suzuki, Heck, Sonogashira couplings) or carbon-heteroatom (e.g., Buchwald-Hartwig amination) bonds. This versatility enables researchers to append a vast array of other molecular fragments, from simple alkyl chains to complex heterocyclic systems, to the naphthalene core.[3]

-

The Nitro Group as an Amino Precursor: The nitro group is readily reduced to a primary amine (-NH₂) under various conditions (e.g., catalytic hydrogenation, or using metals like iron, tin, or zinc in acidic media). The resulting 2-amino-1-bromonaphthalene is a valuable intermediate itself. The amino group can then be used in amide bond formation, diazotization reactions, or as a key pharmacophoric element. Furthermore, the inherent biological activities of nitroaromatic compounds, including their potential as hypoxia-activated prodrugs in cancer therapy, make this moiety interesting beyond its synthetic utility.[2][6]

Essential Laboratory Safety Protocols

As with all nitrated aromatic and halogenated compounds, this compound must be handled with appropriate care. Information from related compounds suggests a clear safety profile.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.

-

Handling: Handle the solid material exclusively in a certified chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

-

Hazards: This compound is expected to be an irritant to the skin, eyes, and respiratory system. It may be harmful if swallowed or inhaled.[7][8] Long-term exposure to related nitroaromatic compounds may have adverse health effects.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from heat, sparks, or open flames. Store separately from strong oxidizing agents and strong bases.[10]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

Conclusion

This compound is more than a simple chemical; it is a strategic tool for chemical innovation. Its well-defined physicochemical properties, coupled with a straightforward, albeit regiochemically nuanced, synthesis, make it an accessible starting material. Its true power is realized in its bifunctional nature, providing two distinct and versatile reactive sites. For researchers in drug discovery and materials science, this compound represents a gateway to novel molecular architectures with significant potential for biological activity and advanced applications.

References

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 5181832, this compound.

- SciTePress (2018). Synthesis of 1-Nitronaphthalene under Homogeneous Conditions.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 4147515, Naphthalene, 1-bromo-8-nitro-.

- Fisher Scientific (2009). Safety Data Sheet: 1-Nitronaphthalene. Retrieved from a publicly available version of the SDS.

- Fisher Scientific (2009). Safety Data Sheet: 1-Bromo-2-nitrobenzene. Retrieved from a publicly available version of the SDS.

- Organic Syntheses (n.d.). Naphthalene, 1-bromo-.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53485665, 1-Bromo-6-nitronaphthalene.

- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 348403, 1-Bromo-3-nitronaphthalene.

- Carl ROTH (2019). Safety Data Sheet: 1-Bromonaphthalene. Retrieved from a publicly available version of the SDS.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Importance of Naphthalene Derivatives: A Focus on Ethyl 1-Bromo-2-Naphthoate.

- Gribble, G. W., et al. (1981). A convenient preparation of 1-bromo-2-fluoronaphthalene. ResearchGate.

- BenchChem (2025). The Biological Activity of Brominated Naphthalenes: A Technical Review for Drug Discovery and Development.

- Singh, P., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 240-267.

- Wikipedia (n.d.). 1-Nitronaphthalene.

- Torres, E., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635.

- BenchChem (2025). The Potential Biological Activity of 1-Cyclopropyl-2-nitronaphthalene Derivatives: A Field with Unexplored Therapeutic Promise.

Sources

- 1. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. This compound | C10H6BrNO2 | CID 5181832 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound CAS#: 4185-55-1 [m.chemicalbook.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

- 8. synquestlabs.com [synquestlabs.com]

- 9. carlroth.com [carlroth.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Synthesis of 1-Bromo-2-nitronaphthalene from Naphthalene

Introduction

1-Bromo-2-nitronaphthalene is a key heterocyclic intermediate in the development of novel pharmaceutical agents, agrochemicals, and advanced materials. Its specific substitution pattern, with a bromine atom and a nitro group on adjacent positions of the naphthalene core, makes it a versatile building block for complex molecular architectures. However, the synthesis of this compound is not trivial and presents a significant regiochemical challenge.

Direct electrophilic substitution of naphthalene does not yield the desired product. While the initial nitration of naphthalene predominantly forms 1-nitronaphthalene, the subsequent introduction of a bromine atom at the 2-position is hindered by the electronic and steric effects of the existing nitro group. This guide provides an in-depth, field-proven, multi-step synthetic pathway from naphthalene to this compound, designed for researchers, chemists, and professionals in drug development. The presented methodology circumvents the challenges of direct substitution by employing a strategic sequence of functional group manipulations, culminating in a regiochemically controlled Sandmeyer reaction.

This document provides a detailed exploration of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters for each stage of the synthesis.

Overall Synthetic Strategy

The synthesis of this compound from naphthalene is accomplished through a six-step sequence. This strategy involves the initial formation of 1-nitronaphthalene, its reduction to 1-naphthylamine, protection of the amine, regioselective nitration, deprotection, and a final Sandmeyer reaction to introduce the bromine atom.

Caption: Overall synthetic pathway from naphthalene to this compound.

Part I: Synthesis of the Precursor, 1-Naphthylamine

The initial phase of the synthesis focuses on the preparation of 1-naphthylamine, a key intermediate for the subsequent regioselective nitration.

Step 1: Nitration of Naphthalene to 1-Nitronaphthalene

The synthesis commences with the electrophilic nitration of naphthalene. This reaction is a classic example of electrophilic aromatic substitution, where the nitronium ion (NO₂⁺) acts as the electrophile.

Mechanism and Regioselectivity

The nitronium ion is generated in situ from a mixture of concentrated nitric acid and sulfuric acid.[1] Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion. The attack of the nitronium ion on the naphthalene ring system preferentially occurs at the C1 (alpha) position over the C2 (beta) position. This regioselectivity is attributed to the greater stability of the carbocation intermediate (arenium ion) formed during the attack at the C1 position. The C1-intermediate has more resonance structures that preserve the aromaticity of one of the benzene rings, thus lowering the activation energy for its formation.[2] Direct nitration of naphthalene typically yields a mixture of 1-nitronaphthalene (major product) and 2-nitronaphthalene (minor product).[1]

Caption: Mechanism of electrophilic nitration of naphthalene.

Experimental Protocol: Nitration of Naphthalene

-

Preparation of the Nitrating Mixture: In a flask, carefully add 15 mL of concentrated sulfuric acid to 15 mL of concentrated nitric acid while cooling in an ice bath.

-

Reaction Setup: In a separate round-bottom flask equipped with a magnetic stirrer, dissolve 25.6 g of naphthalene in 150 mL of petroleum ether.

-

Nitration: Slowly add the prepared nitrating mixture to the naphthalene solution with vigorous stirring, maintaining the reaction temperature between 30-35°C.

-

Reaction Completion: After the addition is complete, heat the mixture to 40-45°C for 30 minutes.

-

Work-up: Cool the reaction mixture and decant the petroleum ether layer. Wash the remaining product with water, followed by a dilute sodium carbonate solution, and then again with water until the washings are neutral.

-

Purification: The crude 1-nitronaphthalene can be purified by recrystallization from ethanol to yield yellow crystals.[1]

| Parameter | Value |

| Reactants | Naphthalene, Conc. Nitric Acid, Conc. Sulfuric Acid |

| Solvent | Petroleum Ether |

| Temperature | 30-45°C |

| Typical Yield | ~90-95% (of 1-nitronaphthalene) |

Step 2: Reduction of 1-Nitronaphthalene to 1-Naphthylamine

The nitro group of 1-nitronaphthalene is reduced to a primary amine to yield 1-naphthylamine. This transformation is crucial for the subsequent steps.

Choice of Reducing Agents

Several methods are available for the reduction of nitroarenes. Catalytic hydrogenation using catalysts like platinum on activated charcoal (Pt/C) is a clean and efficient method.[2] Chemical reducing agents such as iron in acidic medium (Béchamp reduction) are also commonly employed on an industrial scale.[2]

Experimental Protocol: Catalytic Hydrogenation of 1-Nitronaphthalene

-

Reaction Setup: In a hydrogenation vessel, dissolve 17.3 g of 1-nitronaphthalene in 100 mL of ethanol.

-

Catalyst Addition: Add 0.5 g of 10% Pt/C catalyst to the solution.

-

Hydrogenation: Pressurize the vessel with hydrogen gas (50-100 psi) and stir the mixture at room temperature until the theoretical amount of hydrogen is consumed.

-

Work-up: Filter the reaction mixture to remove the catalyst.

-

Isolation: Evaporate the solvent under reduced pressure to obtain crude 1-naphthylamine.

-

Purification: The product can be purified by vacuum distillation or recrystallization from a suitable solvent.

Part II: Regioselective Introduction of the Second Nitro Group

This part of the synthesis focuses on the introduction of a nitro group at the 2-position of the naphthalene ring, which is achieved by leveraging the directing effect of a protected amino group.

Step 3: Acetylation of 1-Naphthylamine

The amino group of 1-naphthylamine is protected as an acetamide. This is a critical step for two reasons: it prevents the oxidation of the amino group during the subsequent nitration step, and the acetylamino group acts as a powerful ortho-, para-director, facilitating the desired regioselective nitration.

Experimental Protocol: Synthesis of N-acetyl-1-naphthylamine

-

Reaction Setup: Dissolve 14.3 g of 1-naphthylamine in 100 mL of glacial acetic acid in a round-bottom flask.

-

Acetylation: Add 12 mL of acetic anhydride to the solution and heat the mixture under reflux for 1 hour.

-

Isolation: Pour the hot reaction mixture into a beaker of cold water with stirring.

-

Purification: Collect the precipitated N-acetyl-1-naphthylamine by filtration, wash with water, and dry. The product is typically of sufficient purity for the next step.

Step 4: Nitration of N-acetyl-1-naphthylamine

The nitration of N-acetyl-1-naphthylamine introduces a nitro group at the 2-position. The acetylamino group is an activating, ortho-, para-directing group, which directs the incoming nitronium ion to the 2- and 4-positions.

Experimental Protocol: Synthesis of 2-Nitro-N-acetyl-1-naphthylamine

-

Reaction Setup: Suspend 18.5 g of N-acetyl-1-naphthylamine in 100 mL of glacial acetic acid.

-

Nitration: Cool the suspension in an ice bath and slowly add a pre-cooled mixture of 7.5 mL of concentrated nitric acid and 5 mL of glacial acetic acid, keeping the temperature below 10°C.

-

Reaction Completion: Stir the mixture for 2 hours, allowing it to warm to room temperature.

-

Isolation: Pour the reaction mixture into ice water to precipitate the product.

-

Purification: Filter the solid, wash with water, and recrystallize from ethanol to obtain 2-nitro-N-acetyl-1-naphthylamine.

Step 5: Hydrolysis to 2-Nitro-1-naphthylamine

The acetyl protecting group is removed by acid-catalyzed hydrolysis to yield 2-nitro-1-naphthylamine, the direct precursor for the final Sandmeyer reaction.

Experimental Protocol: Synthesis of 2-Nitro-1-naphthylamine

-

Reaction Setup: In a round-bottom flask, suspend 23 g of 2-nitro-N-acetyl-1-naphthylamine in 100 mL of 70% sulfuric acid.

-

Hydrolysis: Heat the mixture to 100°C for 1 hour.

-

Isolation: Cool the reaction mixture and pour it onto crushed ice.

-

Neutralization and Purification: Neutralize the solution with aqueous ammonia to precipitate the product. Filter the solid, wash with water, and recrystallize from ethanol to obtain pure 2-nitro-1-naphthylamine.[3]

Part III: The Sandmeyer Reaction: Synthesis of this compound

The final step of the synthesis is the conversion of the amino group of 2-nitro-1-naphthylamine to a bromine atom via the Sandmeyer reaction.

Mechanism of the Sandmeyer Reaction

The Sandmeyer reaction is a two-step process.[4] First, the primary aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt.[5] The resulting diazonium salt is then treated with a copper(I) bromide solution. The copper(I) salt catalyzes the replacement of the diazonium group with a bromide ion, with the evolution of nitrogen gas.[6] This reaction is a radical-nucleophilic aromatic substitution.[4]

Sources

- 1. scitepress.org [scitepress.org]

- 2. CA1241664A - Process for the preparation of 1-naphthylamine - Google Patents [patents.google.com]

- 3. II.—Preparation of 1-halogeno-2-nitronaphthalenes and 2-nitronaphthalene - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic Nitration of 1-Bromonaphthalene

This guide offers a comprehensive examination of the electrophilic nitration of 1-bromonaphthalene, a cornerstone reaction in the synthesis of functionalized aromatic compounds. Designed for researchers, chemists, and drug development professionals, this document delves into the reaction's mechanistic underpinnings, the critical factors governing its regioselectivity, and detailed, field-proven experimental protocols. By synthesizing theoretical principles with practical application, this guide serves as an authoritative resource for the controlled synthesis of nitro-1-bromonaphthalene isomers, which are valuable precursors for dyes, agrochemicals, and pharmaceutical agents.

Foundational Principles: The Mechanism of Electrophilic Aromatic Nitration

Electrophilic aromatic substitution (EAS) is a fundamental process in organic chemistry for functionalizing aromatic rings. The nitration of naphthalene and its derivatives follows this established mechanistic pathway, which can be dissected into three primary stages.

Generation of the Nitronium Ion Electrophile

The active electrophile in most aromatic nitrations is the highly reactive nitronium ion (NO₂⁺). It is typically generated in situ by the reaction of concentrated nitric acid with a stronger acid, most commonly concentrated sulfuric acid. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the linear and potent nitronium ion.[1][2]

Reaction: HNO₃ + 2H₂SO₄ ⇌ NO₂⁺ + H₃O⁺ + 2HSO₄⁻

Electrophilic Attack and the Sigma Complex Intermediate

The electron-rich π-system of the 1-bromonaphthalene ring attacks the electrophilic nitronium ion. This step is typically the rate-determining step of the reaction. The attack disrupts the aromaticity of one of the naphthalene rings and forms a resonance-stabilized carbocation intermediate known as an arenium ion or a Wheland intermediate (often called a σ-complex).[3][4] The stability of this intermediate is a crucial factor in determining the position of the incoming nitro group.

Deprotonation and Restoration of Aromaticity

In the final, rapid step, a weak base in the reaction medium (such as HSO₄⁻ or H₂O) abstracts a proton from the carbon atom bonded to the new nitro group. This restores the aromatic π-system, yielding the final nitrated product.

Below is a diagram illustrating the general mechanism of electrophilic nitration.

Causality of Regioselectivity: Directing Effects at Play

The primary challenge and point of interest in the nitration of 1-bromonaphthalene is predicting the position of the incoming nitro group. This regioselectivity is governed by a nuanced interplay between the inherent reactivity of the naphthalene core and the electronic effects of the bromo substituent.

Inherent Reactivity of the Naphthalene Ring

Naphthalene is more reactive towards electrophiles than benzene.[5] Furthermore, electrophilic attack on an unsubstituted naphthalene ring preferentially occurs at the α-position (C1, C4, C5, C8) over the β-position (C2, C3, C6, C7). This preference is due to the greater stability of the arenium ion formed during α-attack. The α-intermediate is stabilized by more resonance structures that preserve an intact aromatic benzene ring, which is energetically favorable.[6]

The Directing Influence of the Bromo Substituent

The bromine atom at the C1 position exerts two opposing electronic effects:

-

Inductive Effect (-I): As a halogen, bromine is more electronegative than carbon and withdraws electron density from the ring through the sigma bond. This effect deactivates the ring, making it less reactive than unsubstituted naphthalene.

-

Resonance Effect (+R): The lone pairs on the bromine atom can be delocalized into the aromatic π-system. This resonance donation of electron density preferentially increases the electron density at the ortho (C2) and para (C4) positions. This makes halogens ortho, para-directors, despite being deactivators overall.[7]

Predicting the Major Products

In the case of 1-bromonaphthalene, the deactivating inductive effect of the bromine atom makes the substituted ring (Ring A) less electron-rich than the unsubstituted ring (Ring B). Consequently, electrophilic attack is strongly favored to occur on the unsubstituted ring (positions C5, C6, C7, C8).

Within the unsubstituted ring, the inherent preference for α-attack on the naphthalene system remains the dominant factor. However, theoretical considerations suggest that a deactivating substituent with a -I effect at the C1 position directs incoming electrophiles primarily to the C4 and C8 positions.[8] Combining these effects, the major products are predicted to be 1-bromo-4-nitronaphthalene (from attack on the substituted ring, directed para by the bromine) and 1-bromo-5-nitronaphthalene and 1-bromo-8-nitronaphthalene (from attack on the unsubstituted ring at the α-positions). The precise ratio of these isomers is highly dependent on the reaction conditions.

The formation of 1-bromo-4-nitronaphthalene is a key precursor in the synthesis of more complex molecules, such as 1-phenyl-4-nitronaphthalene via Suzuki-Miyaura cross-coupling.[9][10]

Field-Proven Experimental Protocol: Nitration via Mixed Acid

This protocol details a standard and reliable method for the nitration of 1-bromonaphthalene using a classical mixed-acid approach. This self-validating system requires careful control of temperature to minimize side reactions and ensure safety.

Materials and Reagents

| Reagent | Formula | M.W. ( g/mol ) | Notes |

| 1-Bromonaphthalene | C₁₀H₇Br | 207.07 | Starting material. |

| Concentrated Nitric Acid | HNO₃ | 63.01 | 70%, strong oxidizer, corrosive. |

| Concentrated Sulfuric Acid | H₂SO₄ | 98.08 | 95-98%, catalyst, dehydrating agent, corrosive. |

| Glacial Acetic Acid | CH₃COOH | 60.05 | Solvent. |

| Crushed Ice/Deionized Water | H₂O | 18.02 | For quenching the reaction. |

| Ethanol | C₂H₅OH | 46.07 | For recrystallization. |

| Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 5% aqueous solution for neutralization. |

Step-by-Step Methodology

-

Preparation of the Substrate Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 10.35 g (0.05 mol) of 1-bromonaphthalene in 30 mL of glacial acetic acid.

-

Cooling: Place the flask in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring.

-

Preparation of the Nitrating Mixture: In a separate beaker, cool 15 mL of concentrated sulfuric acid in an ice bath. Slowly and carefully, add 7.5 mL of concentrated nitric acid dropwise to the sulfuric acid with gentle swirling. Caution: This process is highly exothermic. The mixture must be kept cold and prepared in a fume hood.

-

Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred 1-bromonaphthalene solution over a period of 30-45 minutes. Critically, maintain the internal reaction temperature below 10 °C throughout the addition.

-

Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour to ensure the reaction goes to completion.

-

Quenching: Carefully and slowly pour the reaction mixture onto approximately 200 g of crushed ice in a large beaker with vigorous stirring. A solid precipitate of the crude product will form.

-

Isolation: Collect the crude product by vacuum filtration using a Buchner funnel.

-

Washing and Neutralization: Wash the solid product on the filter with copious amounts of cold deionized water until the washings are neutral to litmus paper. Subsequently, wash with a small amount of cold 5% sodium bicarbonate solution, followed by a final wash with cold deionized water.

-

Purification: The crude product is a mixture of isomers. It can be purified by recrystallization from ethanol. The primary isomer, 1-bromo-4-nitronaphthalene, can be isolated as yellow crystals.[11][12]

Experimental Workflow Diagram

Safety and Handling Considerations

-

Corrosive Acids: Concentrated nitric and sulfuric acids are extremely corrosive and can cause severe burns. Always handle them in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, a lab coat, and acid-resistant gloves.

-

Exothermic Reaction: The mixing of acids and the nitration reaction itself are highly exothermic. Strict temperature control is essential to prevent runaway reactions and the formation of dinitrated byproducts.

-

Nitroaromatic Compounds: The products, nitro-1-bromonaphthalenes, are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.

Conclusion

The electrophilic nitration of 1-bromonaphthalene is a regioselective reaction governed by the combined directing effects of the naphthalene nucleus and the bromo substituent. The reaction predominantly yields a mixture of α-nitro isomers, with substitution occurring primarily on the unsubstituted ring (positions 5 and 8) and at the para position of the substituted ring (position 4). Precise control over reaction conditions, particularly temperature, is paramount for achieving high yields and minimizing the formation of undesired byproducts. The resulting 1-bromo-4-nitronaphthalene and its isomers are versatile intermediates, providing a gateway to a wide range of more complex and functionally diverse aromatic compounds for application in materials science and pharmaceutical development.

References

- Barnett, J. W., Moodie, R. B., Schofield, K., Taylor, P. G., & Weston, J. B. (1977). Electrophilic aromatic substitution. Part 22. The nitration of some reactive aromatics in methanesulphonic acid, and the question of positional selectivity in encounter rate nitrations of substituted naphthalenes and 1,2-diphenylethanes. Journal of the Chemical Society, Perkin Transactions 2, (6), 747-755.

- Moodie, R. B., Schofield, K., & Weston, J. B. (1976). Electrophilic aromatic substitution. Part 31. The kinetics and products of nitration of naphthalene, biphenyl, and some reactive monocyclic aromatic substrates in aqueous phosphoric acid containing nitric acid or propyl nitrate. Journal of the Chemical Society, Perkin Transactions 2, (9), 1089-1096.

- Homework.Study.com. (n.d.). a) What type of reaction is nitration of naphthalene? b) What mixed acid was used for nitration....

- Doc Brown's Chemistry. (n.d.). The nitration of naphthalene.

- Sixma, F. L. J. (1950). On the theory of aromatic substitution: IV. The orienting influence of substituents in naphthalene derivatives. Recueil des Travaux Chimiques des Pays-Bas, 69(4), 509-523.

- Pearson+. (2024). Electrophilic aromatic substitution usually occurs at the 1-position....

- ResearchGate. (n.d.). Synthesis of dinitronaphthalene from nitration of 1‐nitronaphthalene using HY‐zeolite catalyst.

- Organic Chemistry Tutor. (2022, April 20). Directing Effects in Electrophilic Aromatic Substitution Made EASY! [Video]. YouTube.

- Liljenberg, M., Stenlid, J., & Brinck, T. (2018). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Journal of Molecular Modeling, 24(1), 10.

- Willson Research Group. (n.d.). Electrophilic Aromatic Substitution.

- Olah, G. A., Narang, S. C., & Olah, J. A. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. Proceedings of the National Academy of Sciences, 78(6), 3298-3300.

- PubChem. (n.d.). 1-Bromo-4-nitronaphthalene.

- Organic Chemistry with Victor. (2024, February 2). Nitration of Naphthalene [Video]. YouTube.

- Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. ResearchGate.

- Liljenberg, M., Stenlid, J., & Brinck, T. (2017). Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach. Semantic Scholar.

- vibzz lab. (2022, August 24). 1-nitronaphthalene : Organic synthesis [Video]. YouTube.

- Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution.

- Olah, G. A., Narang, S. C., & Olah, J. A. (1981). Nitration of naphthalene and remarks on the mechanism of electrophilic aromatic nitration. ResearchGate.

Sources

- 1. homework.study.com [homework.study.com]

- 2. benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown [docbrown.info]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 1-Bromo-4-nitronaphthalene | C10H6BrNO2 | CID 4587144 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 4236-05-9|1-Bromo-4-nitronaphthalene|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Regioselectivity in the Nitration of Bromonaphthalene

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

The nitration of bromonaphthalene serves as a fundamental case study in electrophilic aromatic substitution, where the regiochemical outcome is governed by a delicate interplay of electronic and steric effects inherent to the naphthalene core and the directing influence of the bromo substituent. This technical guide provides a comprehensive exploration of the factors dictating the regioselectivity of this reaction for both 1-bromonaphthalene and 2-bromonaphthalene. We will delve into the mechanistic underpinnings, supported by resonance theory and steric considerations, and present quantitative data on isomer distribution. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the synthesis and characterization of nitrobromonaphthalene isomers, intended to be a valuable resource for professionals in organic synthesis and drug development.

Foundational Principles: Electrophilic Aromatic Substitution in Naphthalene Systems

Naphthalene, a bicyclic aromatic hydrocarbon, undergoes electrophilic aromatic substitution more readily than benzene due to the lower activation energy required to form the intermediate carbocation (arenium ion).[1] The naphthalene system presents two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7).

Under kinetic control, electrophilic attack preferentially occurs at the α-position. This preference is attributed to the greater resonance stabilization of the α-arenium ion intermediate, which can delocalize the positive charge over two resonance structures while preserving a complete benzene ring in the adjacent ring.[2] In contrast, the β-arenium ion only has one such stable resonance contributor.[2] Consequently, the nitration of unsubstituted naphthalene with a mixture of nitric and sulfuric acid typically yields 1-nitronaphthalene as the major product.[3]

The Role of the Bromo Substituent: A Deactivating Ortho-, Para-Director

The bromine atom, when attached to an aromatic ring, exerts a dual electronic influence. Through its inductive effect (-I), it withdraws electron density from the ring, thus deactivating it towards electrophilic attack compared to unsubstituted naphthalene. However, through its resonance effect (+R), the lone pairs on the bromine atom can donate electron density to the ring, particularly at the ortho and para positions. This resonance donation, although weaker than the inductive withdrawal, is crucial in directing the incoming electrophile.

In the context of bromonaphthalene, the interplay between the inherent reactivity of the naphthalene positions and the directing effect of the bromo substituent dictates the final product distribution.

Regioselectivity in the Nitration of 1-Bromonaphthalene

Mechanistic Rationale

In 1-bromonaphthalene, the bromine atom at the C1 position directs incoming electrophiles to the ortho (C2) and para (C4) positions of the same ring, and to the ortho- and para-like positions in the adjacent ring (C5 and C8). The inherent preference for α-substitution in the naphthalene ring system also plays a significant role.

The primary sites of nitration for 1-bromonaphthalene are the C4 and C5 positions.

-

Attack at C4 (para-director effect): This position is activated by the resonance effect of the bromine atom and is also an α-position, making it electronically favorable.

-

Attack at C5 (remote α-position): This position is in the adjacent ring and is an α-position, which is inherently more reactive.

-

Steric Hindrance: Attack at the C2 (ortho) position is sterically hindered by the adjacent bromine atom. Similarly, attack at the C8 (peri) position is disfavored due to significant steric repulsion with the C1-bromo substituent.

Product Distribution

The nitration of 1-bromonaphthalene with mixed acid (HNO₃/H₂SO₄) predominantly yields a mixture of 1-bromo-4-nitronaphthalene and 1-bromo-5-nitronaphthalene. The formation of 1-bromo-4-nitronaphthalene is often favored.

| Product Isomer | CAS Number | Typical Yield (%) |

| 1-Bromo-4-nitronaphthalene | 4236-05-9 | Major Product |

| 1-Bromo-5-nitronaphthalene | 5328-76-7 | Significant Product |

Note: The exact isomer ratios can vary depending on reaction conditions such as temperature, reaction time, and the specific nitrating agent used.

Reaction Pathway for the Nitration of 1-Bromonaphthalene

Caption: Nitration of 1-Bromonaphthalene yielding major isomers.

Regioselectivity in the Nitration of 2-Bromonaphthalene

Mechanistic Rationale

For 2-bromonaphthalene, the bromo substituent at the C2 position directs incoming electrophiles to the C1 and C3 (ortho) and C6 (para-like) positions.

-

Attack at C1 (ortho-director effect & α-position): This position is highly favored as it is an α-position and is activated by the ortho-directing effect of the bromine.

-

Attack at C3 (ortho-director effect & β-position): While directed by the bromine, this is a β-position and thus less inherently reactive than the α-positions.

-

Attack at C6 (para-director effect & β-position): This is also a β-position.

-

Attack at remote α-positions (C5 and C8): These positions are in the unsubstituted ring and are inherently reactive α-positions.

The competition between the directing effect of the bromine atom and the intrinsic reactivity of the naphthalene ring positions leads to a more complex product mixture compared to the nitration of 1-bromonaphthalene.

Product Distribution

The nitration of 2-bromonaphthalene typically yields a mixture of several isomers, with 2-bromo-1-nitronaphthalene, 2-bromo-6-nitronaphthalene, and other isomers being formed.

| Product Isomer | CAS Number | Typical Yield (%) |

| 2-Bromo-1-nitronaphthalene | 4185-62-0 | Significant Product |

| 2-Bromo-6-nitronaphthalene | 67878-77-7 | Significant Product |

| Other isomers | - | Present in mixture |

Note: The exact isomer ratios can vary significantly with reaction conditions.

Reaction Pathway for the Nitration of 2-Bromonaphthalene

Caption: Nitration of 2-Bromonaphthalene yielding major isomers.

Experimental Protocols

Safety Precaution: The following procedures involve the use of strong acids and potentially hazardous materials. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

General Protocol for the Nitration of Bromonaphthalene

This protocol provides a general framework for the nitration of both 1- and 2-bromonaphthalene. Specific modifications may be required to optimize for a particular isomer.

Materials:

-

Bromonaphthalene (1- or 2-isomer)

-

Concentrated Sulfuric Acid (98%)

-

Concentrated Nitric Acid (70%)

-

Glacial Acetic Acid (optional, as a co-solvent)

-

Ice

-

Deionized Water

-

Sodium Bicarbonate (saturated aqueous solution)

-

Ethanol (for recrystallization)

-

Dichloromethane or other suitable organic solvent for extraction

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the bromonaphthalene in a minimal amount of glacial acetic acid (if used) or concentrated sulfuric acid.

-

Cooling: Cool the flask in an ice-water or ice-salt bath to 0-5 °C.

-

Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add concentrated nitric acid to an equal volume of concentrated sulfuric acid while cooling in an ice bath. This mixture should be prepared fresh.

-

Nitration: Add the prepared nitrating mixture dropwise to the cooled bromonaphthalene solution with vigorous stirring. Maintain the reaction temperature below 10 °C throughout the addition.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-10 °C) for a specified period (typically 30-60 minutes). The progress of the reaction can be monitored by Thin-Layer Chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto a large volume of crushed ice with stirring. This will precipitate the crude nitrobromonaphthalene product.

-

Isolation: Collect the solid product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral. Further wash the crude product with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a final wash with cold water.

-

Purification: The crude product, a mixture of isomers, can be dried and then purified by fractional crystallization from ethanol or another suitable solvent. Alternatively, column chromatography on silica gel can be employed for the separation of the isomers.

Experimental Workflow

Caption: A typical experimental workflow for nitrobromonaphthalene synthesis.

Characterization

The resulting nitrobromonaphthalene isomers can be characterized using a variety of analytical techniques:

-

Melting Point: Pure isomers will have sharp, distinct melting points.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are invaluable for confirming the substitution pattern on the naphthalene ring.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is useful for separating and identifying the different isomers in the product mixture and for assessing purity.

-

Infrared (IR) Spectroscopy: The presence of the nitro group can be confirmed by characteristic strong absorptions around 1530-1500 cm⁻¹ and 1350-1300 cm⁻¹.

Conclusion

The regioselectivity in the nitration of bromonaphthalene is a nuanced outcome of competing electronic and steric factors. For 1-bromonaphthalene, nitration is directed primarily to the C4 and C5 positions, a result of the interplay between the ortho-, para-directing bromo group and the inherent preference for α-substitution, tempered by steric hindrance. In the case of 2-bromonaphthalene, a more complex mixture of isomers is often obtained, with substitution occurring at the activated C1 position and other sites influenced by both the directing group and the innate reactivity of the naphthalene core. A thorough understanding of these principles, coupled with careful control of experimental conditions, is paramount for the selective synthesis of desired nitrobromonaphthalene isomers, which are valuable intermediates in various fields of chemical research and development.

References

- Electrophilic Aromatic Substitution Reaction for Naphthalene. Filo. (2025-11-15). [Link]

- benzene methylbenzene naphthalene mechanism nitration electrophilic substitution in benzene nitro-aromatic products reactions uses physical properties nitroaromatics nitroarenes nitrobenzene 1-methyl-2-nitrobenzene preparation advanced A level organic chemistry revision notes doc brown. Doc Brown's Chemistry. [Link]

- Electrophilic substitution of Naphthalene. Chemistry for everyone. (2024-03-15). [Link]

- Polycyclic Electrophilic Aromatic Substitution Naphthalene. YouTube. (2020-08-08). [Link]

Sources

An In-depth Technical Guide to the Spectroscopic Characterization of 1-Bromo-2-nitronaphthalene

This technical guide provides a comprehensive analysis of the key spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the compound 1-bromo-2-nitronaphthalene. Designed for researchers, scientists, and professionals in drug development, this document offers in-depth interpretations and practical insights into the structural elucidation of this important chemical entity. The methodologies and data presented herein serve as a foundational reference for the synthesis, purification, and characterization of this compound and its analogs.

Introduction to this compound

This compound (C₁₀H₆BrNO₂) is a substituted naphthalene derivative featuring both a bromine atom and a nitro group on its aromatic core.[1] The relative positions of these functional groups significantly influence the molecule's electronic properties and reactivity, making it a valuable intermediate in organic synthesis. Accurate spectroscopic characterization is paramount to confirm its identity and purity, which is a critical step in any research or development pipeline. This guide will delve into the expected spectroscopic signatures of this molecule, providing a detailed rationale for the interpretation of its NMR, IR, and MS data.

Molecular Structure and Key Features

The structural arrangement of the substituents on the naphthalene ring system dictates the spectroscopic output. The bromine atom at the C1 position and the nitro group at the C2 position create a unique electronic environment that is reflected in the chemical shifts of the protons and carbons, the vibrational frequencies of the bonds, and the fragmentation patterns in mass spectrometry.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical structural information.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show six signals in the aromatic region, corresponding to the six protons on the naphthalene ring. The chemical shifts are influenced by the electron-withdrawing nitro group and the bromine atom. Protons closer to these groups will be shifted downfield.

| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-3 | 8.0 - 8.2 | d | ~8.5 |

| H-4 | 7.8 - 8.0 | d | ~8.5 |

| H-5 | 7.6 - 7.8 | m | |

| H-6 | 7.4 - 7.6 | m | |

| H-7 | 7.6 - 7.8 | m | |

| H-8 | 8.1 - 8.3 | d | ~8.0 |

Note: These are predicted values based on analogous structures. Actual values may vary depending on the solvent and experimental conditions.

The proton at the H-8 position is expected to be the most downfield due to the peri-effect of the bromine atom at C-1. The protons H-3 and H-4 will appear as doublets due to coupling with each other. The remaining protons on the second ring (H-5, H-6, H-7) will likely appear as a complex multiplet.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms of the naphthalene core. The carbons directly attached to the electron-withdrawing nitro group (C-2) and the bromine atom (C-1) will be significantly affected.

| Carbon | Expected Chemical Shift (δ, ppm) |

| C-1 | 120 - 125 |

| C-2 | 145 - 150 |

| C-3 | 125 - 130 |

| C-4 | 128 - 132 |

| C-4a | 130 - 135 |

| C-5 | 124 - 128 |

| C-6 | 127 - 130 |

| C-7 | 128 - 132 |

| C-8 | 129 - 133 |

| C-8a | 132 - 136 |

Note: Predicted chemical shifts are based on substituent effects and data from related naphthalene derivatives.[2][3]

The C-2 carbon, bonded to the nitro group, is expected to be the most downfield signal. The C-1 carbon, attached to the bromine, will also be significantly shifted. The remaining carbon signals will be in the typical aromatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the strong absorptions of the nitro group.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Asymmetric NO₂ Stretch | 1520 - 1560 | Strong |

| Symmetric NO₂ Stretch | 1340 - 1370 | Strong |

| Aromatic C=C Stretch | 1450 - 1600 | Medium-Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Weak |

| C-Br Stretch | 500 - 600 | Medium-Strong |

The two strong bands for the asymmetric and symmetric stretching of the N-O bonds in the nitro group are the most characteristic feature of the IR spectrum. The presence of these bands provides strong evidence for the successful nitration of the bromo-naphthalene precursor.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the presence of bromine with its two stable isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments.[4]

| Ion | m/z (for ⁷⁹Br / ⁸¹Br) | Interpretation |

| [M]⁺ | 251 / 253 | Molecular Ion |

| [M-NO₂]⁺ | 205 / 207 | Loss of nitro group |

| [M-Br]⁺ | 172 | Loss of bromine atom |

| [C₁₀H₆]⁺ | 126 | Naphthyne fragment |